molecular formula C22H21NS B14549249 N,N-Dibenzyl(phenyl)ethanethioamide CAS No. 61821-54-3

N,N-Dibenzyl(phenyl)ethanethioamide

Cat. No.: B14549249
CAS No.: 61821-54-3
M. Wt: 331.5 g/mol
InChI Key: CLJZISCUUGQYRR-UHFFFAOYSA-N
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Description

N,N-Dibenzyl(phenyl)ethanethioamide is a chemical compound that belongs to the class of thioamides It is characterized by the presence of two benzyl groups and a phenyl group attached to the ethanethioamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl(phenyl)ethanethioamide typically involves the reaction of benzylamine with ethanethioamide under specific conditions. One common method involves the use of a catalyst such as dibutyl tin dichloride and dibutyl stannane, along with hexamethylphosphoric triamide dissolved in tetrahydrofuran. This reaction yields a tin amide compound, which then reacts with benzyl bromide to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl(phenyl)ethanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: Benzyl bromide, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Scientific Research Applications

N,N-Dibenzyl(phenyl)ethanethioamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N,N-Dibenzyl(phenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects through modulation of enzyme activity or interaction with cellular receptors. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibenzylaniline: This compound is similar in structure but lacks the ethanethioamide group.

    N-Phenylthioacetamide: Another related compound with a thioamide group but different substituents.

Uniqueness

N,N-Dibenzyl(phenyl)ethanethioamide is unique due to the presence of both benzyl and phenyl groups attached to the ethanethioamide structure.

Properties

CAS No.

61821-54-3

Molecular Formula

C22H21NS

Molecular Weight

331.5 g/mol

IUPAC Name

N,N-dibenzyl-2-phenylethanethioamide

InChI

InChI=1S/C22H21NS/c24-22(16-19-10-4-1-5-11-19)23(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2

InChI Key

CLJZISCUUGQYRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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